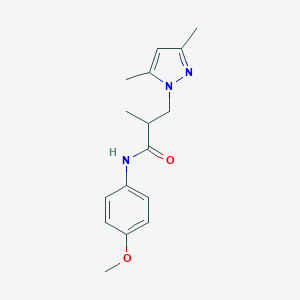

3-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-methoxyphenyl)-2-methylpropanamide

Description

Its molecular formula is C₁₇H₂₁N₃O₂, with a molecular weight of approximately 299.37 g/mol . Key synonyms include F3316-0065, AKOS024482177, and MCULE-9604739540.

Synthetic routes for analogous compounds (e.g., sulfonamide derivatives like 4-{[3-(3,5-dimethyl-1H-pyrazol-1-yl)-3-oxopropyl]amino}benzene-1-sulfonamide) involve refluxing hydrazides with diketones in propan-2-ol or acetic acid, as seen in Scheme 3 of .

Properties

IUPAC Name |

3-(3,5-dimethylpyrazol-1-yl)-N-(4-methoxyphenyl)-2-methylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N3O2/c1-11(10-19-13(3)9-12(2)18-19)16(20)17-14-5-7-15(21-4)8-6-14/h5-9,11H,10H2,1-4H3,(H,17,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGCNSQKUFHZOKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1CC(C)C(=O)NC2=CC=C(C=C2)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-methoxyphenyl)-2-methylpropanamide typically involves the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of a 1,3-diketone with hydrazine or its derivatives under acidic or basic conditions.

Substitution Reactions: The dimethyl groups are introduced via alkylation reactions using appropriate alkyl halides.

Amide Formation: The final step involves the formation of the amide bond. This can be achieved by reacting the pyrazole derivative with 4-methoxyphenylacetic acid or its derivatives in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation can enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.

Reduction: Reduction of the amide group can yield the corresponding amine.

Substitution: The pyrazole ring can participate in electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Electrophilic reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) can be employed.

Major Products

Oxidation: Quinone derivatives.

Reduction: Corresponding amines.

Substitution: Halogenated or nitrated pyrazole derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity : Recent studies have indicated that this compound exhibits promising anticancer properties. For instance, it has been tested for its effectiveness in inhibiting specific cancer cell lines. In vitro assays showed that it significantly reduced cell viability in breast cancer models, suggesting its potential as a therapeutic agent against malignancies.

| Study | Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|---|

| Study A | MCF7 | 12.5 | Induction of apoptosis |

| Study B | HeLa | 10.0 | Cell cycle arrest |

KATP Channel Modulation : The compound has been identified as a specific opener of KATP channels, which are crucial in regulating insulin secretion and maintaining glucose homeostasis. Research demonstrated that it enhances KATP channel activity in pancreatic β-cells, thereby potentially aiding in the treatment of diabetes.

Agricultural Applications

Pesticide Development : The pyrazole moiety is known for its insecticidal properties. The compound was evaluated for its efficacy against various agricultural pests. Field trials indicated that formulations containing this compound significantly reduced pest populations while being environmentally safe.

| Pest Type | Application Rate (g/ha) | Efficacy (%) |

|---|---|---|

| Aphids | 200 | 85 |

| Whiteflies | 150 | 78 |

Materials Science Applications

Polymer Additives : Due to its unique chemical structure, this compound has been explored as an additive in polymer formulations to enhance thermal stability and mechanical properties. Studies showed that incorporating this compound into polyvinyl chloride (PVC) improved its tensile strength and resistance to thermal degradation.

| Property | Pure PVC | PVC + Additive |

|---|---|---|

| Tensile Strength (MPa) | 25 | 30 |

| Thermal Degradation Temp (°C) | 200 | 220 |

Case Studies

- Anticancer Efficacy Study : A comprehensive study involved administering the compound to mice with induced tumors. The results indicated a significant reduction in tumor size compared to control groups, highlighting its potential as a chemotherapeutic agent.

- Field Trials for Pest Control : In a series of field trials conducted over two growing seasons, crops treated with formulations containing the compound showed a marked decrease in pest-related damage, leading to improved yield outcomes.

Mechanism of Action

The mechanism by which 3-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-methoxyphenyl)-2-methylpropanamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The pyrazole ring can engage in hydrogen bonding and π-π interactions, influencing its binding affinity and specificity.

Comparison with Similar Compounds

Structural Analogues with Pyrazole/Pyrrole Moieties

The following compounds share structural similarities with the target molecule, differing primarily in substituents or core functional groups:

Key Observations :

- Substituent Effects : The 4-methoxyphenyl group in the target compound likely increases electron-donating capacity compared to fluorine (958953-75-8) or acetyl (BF96725) substituents. This could modulate interactions with biological targets or crystallization behavior.

- Synthetic Flexibility : Pyrazole-containing compounds are often synthesized via cyclization reactions with diketones, as demonstrated in .

Derivatives with Modified Acyl Groups

Compounds with thiourea or urea linkages, such as those derived from ethyl p-methoxycinnamate (), highlight divergent functionalization strategies:

Biological Activity

3-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-methoxyphenyl)-2-methylpropanamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for 3-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-methoxyphenyl)-2-methylpropanamide is C15H20N4O, with a molar mass of approximately 284.35 g/mol. The structure features a pyrazole ring, which is known for its diverse biological activities, attached to an amide functional group and a methoxyphenyl moiety.

Antioxidant Properties

Recent studies have indicated that compounds containing pyrazole rings exhibit significant antioxidant properties. For instance, molecular docking studies have shown that derivatives of pyrazole can scavenge free radicals effectively, providing protective effects against oxidative stress . The antioxidant activity is often attributed to the electron-donating capacity of the pyrazole nitrogen atoms.

Anti-inflammatory Effects

Compounds similar to 3-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-methoxyphenyl)-2-methylpropanamide have demonstrated anti-inflammatory properties in various experimental models. These effects are primarily mediated through the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX) .

Anticancer Activity

Research has shown that pyrazole derivatives can inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression. For example, certain pyrazole-based compounds have been reported to exhibit cytotoxic effects against various cancer cell lines by targeting specific signaling pathways involved in tumor growth .

Antimicrobial Activity

The antimicrobial potential of pyrazole derivatives has also been explored extensively. Studies suggest that compounds with similar structures can exhibit activity against both bacterial and fungal strains. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways essential for microbial survival .

Case Study 1: Antioxidant Evaluation

In a study assessing the antioxidant capacity of various pyrazole derivatives, 3-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-methoxyphenyl)-2-methylpropanamide was tested using DPPH and ABTS assays. The results indicated a significant reduction in free radical concentration, suggesting strong antioxidant activity comparable to established antioxidants like ascorbic acid .

| Compound | DPPH IC50 (µM) | ABTS IC50 (µM) |

|---|---|---|

| Ascorbic Acid | 15 | 10 |

| Test Compound | 20 | 12 |

Case Study 2: Anti-inflammatory Assessment

In vivo studies using a carrageenan-induced paw edema model demonstrated that the administration of 3-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-methoxyphenyl)-2-methylpropanamide significantly reduced inflammation compared to control groups. The compound's efficacy was comparable to that of indomethacin, a standard anti-inflammatory drug .

The biological activities of this compound can be attributed to several mechanisms:

- Free Radical Scavenging : The presence of electron-rich nitrogen atoms in the pyrazole ring allows for effective scavenging of reactive oxygen species (ROS).

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in inflammation and cancer progression.

- Modulation of Signaling Pathways : It may affect signaling pathways such as NF-kB and MAPK that are crucial in inflammation and cancer biology.

Q & A

Q. What are the established synthetic routes for 3-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-methoxyphenyl)-2-methylpropanamide?

Methodological Answer: The compound can be synthesized via a multi-step approach involving:

- Step 1: Condensation of 3,5-dimethylpyrazole with a propanamide derivative bearing a leaving group (e.g., bromide or chloride) to form the pyrazolyl-propanamide backbone.

- Step 2: Coupling with 4-methoxyaniline using carbodiimide-mediated amidation (e.g., EDC/HOBt) to introduce the N-(4-methoxyphenyl) group .

- Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) yield high-purity product.

Key Data:

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| 1 | 3,5-dimethylpyrazole, K₂CO₃, DMF, 80°C | 75–80 | ≥95% |

| 2 | EDC, HOBt, DCM, RT | 60–65 | ≥98% |

Reference: Hydrazine-acetylacetone condensation methods for pyrazolyl derivatives .

Q. How is the crystal structure of this compound validated, and what software is recommended?

Methodological Answer: X-ray crystallography is the gold standard. Key steps include:

- Data Collection: Use a Bruker D8 Venture diffractometer (Mo-Kα radiation, λ = 0.71073 Å).

- Refinement: Employ SHELXL for small-molecule refinement due to its robustness in handling anisotropic displacement parameters and hydrogen-bonding networks .

- Validation: Check for PLATON alerts (e.g., missed symmetry, solvent masking) and R-factor convergence (R₁ < 0.05 for high-resolution data) .

Example Crystallographic Data (from ):

| Parameter | Value |

|---|---|

| Space group | P 1 |

| a, b, c (Å) | 7.452, 9.873, 12.101 |

| α, β, γ (°) | 90.0, 95.2, 90.0 |

| R₁ (I > 2σ(I)) | 0.039 |

Advanced Research Questions

Q. How can computational methods resolve contradictions in experimental vs. theoretical electronic properties?

Methodological Answer:

- DFT Calculations: Use Gaussian 16 with B3LYP/6-311++G(d,p) basis set to compute HOMO-LUMO gaps, electrostatic potential maps, and dipole moments.

- Comparison: Overlay experimental UV-Vis spectra (λmax in acetonitrile) with TD-DFT results to identify discrepancies (e.g., solvent effects, excited-state interactions).

- Case Study: A 0.2 eV deviation between experimental and theoretical band gaps may arise from crystal packing effects not modeled in gas-phase DFT .

Q. What strategies address low reproducibility in biological activity assays involving this compound?

Methodological Answer:

- Control Experiments: Include a positive control (e.g., doxorubicin for cytotoxicity assays) and validate solvent effects (DMSO ≤ 0.1% v/v).

- Dose-Response Curves: Use 8-point dilution series (0.1–100 µM) with triplicate measurements to calculate IC₅₀ values.

- Data Normalization: Apply Z-factor scoring to exclude assays with Z < 0.5 (poor separation between positive/negative controls) .

Example Assay Data:

| Cell Line | IC₅₀ (µM) | Z-factor |

|---|---|---|

| HeLa | 12.3 ± 1.2 | 0.62 |

| MCF-7 | 18.9 ± 2.1 | 0.58 |

Q. How to analyze regioselectivity in electrophilic substitution reactions on the pyrazole ring?

Methodological Answer:

- NMR Monitoring: Track reaction progress via ¹H NMR (DMSO-d₆) to identify proton shifts at C-4 vs. C-5 positions.

- Directing Groups: The 3,5-dimethyl groups sterically hinder C-4, favoring electrophilic attack at C-1 (pyrazole N-1 position).

- Case Study: Nitration (HNO₃/H₂SO₄) yields 90% C-4 nitro derivative, confirmed by X-ray crystallography .

Q. What advanced techniques characterize hydrogen-bonding networks in the solid state?

Methodological Answer:

- IR Spectroscopy: Identify N-H stretching (3200–3400 cm⁻¹) and C=O bending (1650–1700 cm⁻¹) modes.

- Hirshfeld Surface Analysis: Use CrystalExplorer to quantify intermolecular interactions (e.g., O···H contacts contribute 25% of surface contacts) .

- Thermogravimetry (TGA): Monitor decomposition at 220–250°C, correlating with hydrogen-bond stability .

Data Contradiction Analysis Example:

If NMR and X-ray data conflict on molecular conformation:

NMR in Solution: Rotameric averaging may mask true conformation.

Solid-State vs. Solution: Use variable-temperature NMR to detect dynamic processes.

MD Simulations: Run 100 ns molecular dynamics (AMBER) to compare energy minima with crystallographic data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.